[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine
Description
Properties
Molecular Formula |
C7H7F3N2S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[5-(trifluoromethylsulfanyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 |
InChI Key |
AQTHILZTMBVMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1SC(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Reaction with Trifluoromethylthiolation Reagents
Trifluoromethylthiolation can be achieved using reagents such as AgSCF or CuSCF under catalytic conditions. For example:
-
AgSCF in dimethylformamide (DMF) at 80°C facilitates the substitution of aryl halides.
-
Copper-mediated reactions using (bpy)CuSCF (bpy = 2,2'-bipyridine) enable efficient coupling with aryl iodides or bromides.
Example Protocol
-
5-Bromo-3-pyridylmethanamine (1.0 equiv) is reacted with AgSCF (1.2 equiv) in anhydrous DMF at 80°C for 12 hours under nitrogen.
-
The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Challenges : The electron-deficient pyridine ring may require activation (e.g., using Lewis acids) to facilitate substitution. Additionally, competing side reactions at the aminomethyl group necessitate protection (e.g., Boc or Fmoc) prior to substitution.
Reductive Amination for Aminomethyl Group Installation
If the -SCF group is introduced early, the aminomethyl moiety can be added via reductive amination. This method is exemplified in the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine :
Protocol Overview
-
5-(Trifluoromethylsulfanyl)pyridine-3-carbaldehyde (1.0 equiv) is condensed with ammonia in methanol.
-
The resulting imine is reduced with NaBH or NaBHCN to yield the primary amine.
Optimization :
-
Anhydrous conditions prevent hydrolysis of intermediates.
Functional Group Interconversion Strategies
Oxidation of Thiols to -SCF3_33
A multi-step approach involves:
-
Introducing a thiol (-SH) group at position 5 via SNAr.
-
Trifluoromethylation using CFI under radical conditions (e.g., UV light or initiators).
Example :
-
5-Mercapto-3-pyridylmethanamine is treated with CFI and EtB as a radical initiator in DMSO at 50°C.
Limitations : Radical reactions may lack regioselectivity, necessitating rigorous purification.
Protection-Deprotection Strategies
To avoid side reactions during -SCF installation, temporary protection of the amine is critical:
Boc Protection
-
3-Aminomethylpyridine is treated with (Boc)O in THF to form 3-(Boc-aminomethyl)pyridine .
-
After -SCF introduction, the Boc group is removed with TFA in DCM .
Advantages : Boc groups are stable under most coupling conditions and easily cleaved under mild acidic conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 40–65% | Direct, single-step | Requires activated substrates |
| Palladium Coupling | 50–75% | High functional group tolerance | Costly catalysts |
| Reductive Amination | 60–80% | Mild conditions | Requires aldehyde precursor |
| Radical Trifluoromethylation | 30–50% | Versatile | Low regioselectivity |
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfanyl group makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and agrochemicals.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The methanamine group may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, highlighting substituent variations and their implications:
Physicochemical Properties
- Lipophilicity : The trifluoromethylsulfanyl group in the target compound increases logP compared to analogs with oxygen-based substituents (e.g., difluorocyclobutoxy group, logP ~2.1) . Chlorophenyl and halogenated aryl analogs exhibit higher logP values (~2.5–3.0) due to aromatic hydrophobicity .
- Solubility : Sulfonyl-containing analogs (e.g., naphthalen-2-ylsulfonyl derivatives in ) show improved aqueous solubility due to polar sulfonyl groups, whereas trifluoromethylsulfanyl and aryl-substituted compounds are less soluble in polar solvents.
- Stability : Electron-withdrawing groups like -SCF₃ and halogens enhance oxidative stability compared to unsubstituted methanamines .
Biological Activity
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H7F3N2S
- Molecular Weight : 210.2 g/mol
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Antimicrobial Properties
Research has indicated that compounds with trifluoromethyl groups often exhibit significant antimicrobial activities. A comparative study highlighted that fluorinated derivatives show enhanced efficacy against various bacterial strains. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) against Pseudomonas aeruginosa that was lower than that of traditional antibiotics like kanamycin B, suggesting a promising antibacterial profile for this compound .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a derivative with a similar structure was shown to induce apoptosis in human cancer cells by activating caspase pathways .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been noted to inhibit protein kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways crucial for tumor growth and survival.
Study 1: Antimicrobial Efficacy
A study compared the antimicrobial efficacy of this compound with other fluorinated compounds. The results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable potency against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4.0 | Effective |
| Kanamycin B | 5.2 | Control |
Study 2: Anticancer Potential
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by approximately 60% after 48 hours.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Significant |
| HeLa | 15 | Moderate |
Q & A
Q. What are the key synthetic routes for [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Start with a substituted pyridine core (e.g., 3-chloro-5-(trifluoromethyl)pyridine).
- Step 2 : Introduce the trifluoromethylsulfanyl group via thiolation using reagents like bis(pyridine)iodonium tetrafluoroborate (IPy2BF4) or copper-mediated cross-coupling .
- Step 3 : Reduce the nitrile or imine intermediate to the methanamine group using LiAlH4 or catalytic hydrogenation .
- Key Conditions : Reactions are conducted in anhydrous THF or DMF under inert atmospheres. Purification often involves column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyridine ring substitution pattern and methanamine connectivity. F NMR identifies the trifluoromethylsulfanyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNS) .
- IR Spectroscopy : Detects N-H stretching (3100–3300 cm) and C-F vibrations (1100–1250 cm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility tests should be conducted at 25°C with sonication .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at -20°C in inert, anhydrous environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., pH, temperature) or impurities. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Purity Validation : Employ HPLC (>98% purity) and elemental analysis .
- Computational Modeling : Predict binding affinities via docking studies (e.g., AutoDock Vina) to clarify target selectivity .
Q. What strategies optimize the reaction yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency .
- Solvent Optimization : Use DMF for higher dielectric constant, improving nucleophilic substitution kinetics .
- In Situ Monitoring : Track intermediates via TLC or GC-MS to adjust reaction times .
Q. How does the trifluoromethylsulfanyl group influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effect : The -SCF group reduces pyridine ring electron density, enhancing electrophilic substitution at the 3-position.
- Steric Effects : Bulkier than -CF, it may hinder access to planar transition states in cycloaddition reactions .
- Quantitative Analysis : Use Hammett constants (σ = 0.43 for -SCF) to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
